molecular formula C34H36MgN6O6S2 B145608 Esomeprazole magnesium CAS No. 95382-33-5

Esomeprazole magnesium

Cat. No. B145608
CAS RN: 95382-33-5
M. Wt: 713.1 g/mol
InChI Key: KWORUUGOSLYAGD-UHFFFAOYSA-N
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Description

Esomeprazole magnesium is a proton pump inhibitor drug that is used to reduce the amount of acid produced in the stomach. It is a white to slightly colored powder that is soluble in water. This compound is commonly used to treat gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.

Scientific Research Applications

Physico-Chemical Characterization and Analytical Method Development

  • Esomeprazole magnesium trihydrate (EMT) undergoes extensive physico-chemical characterization, revealing a melting point of 177.33°C and varied solubility across different solvents. A UV spectrophotometric method has been developed for its estimation in bulk fluids, demonstrating linearity and reproducibility in measurement, which is crucial for quality control in pharmaceutical applications (Kumar et al., 2010).

Potential Repurposed Treatment for Preeclampsia

  • This compound hydrate (MH) and its hydration isomer, this compound trihydrate (MTH), have shown potential as repurposed treatments for preeclampsia, a serious obstetric condition. These compounds can mitigate expression of endothelial dysfunction markers and induce vasodilation of human omental arteries, which are significant findings for maternal health research (de Alwis et al., 2022).

Development and Validation of HPLC Methods

  • High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound. This is significant in ensuring the accuracy and reliability of the drug in pharmaceutical preparations, facilitating its clinical use and research applications (Gupta et al., 2012).

Formulation and Evaluation for Enhanced Drug Delivery

  • Several studies focus on the formulation and evaluation of this compound in different dosage forms, such as multiparticulate capsules and microspheres. These formulations aim to enhance drug delivery, reduce gastrointestinal side effects, and improve patient compliance (Naik et al., 2014).

Magnesium Ion Sensing and Potentiometric Assay

  • A novel ion-selective electrode using this compound trihydrate was developed for magnesium(ii) ion determination, showcasing the versatility of esomeprazole in analytical chemistry applications (Saad et al., 2023).

Enhanced Stability in Solid Dispersions

  • Research on solid dispersions containing alkalizers shows promising approaches for enhancing the stability of this compound in gastric fluid. This could lead to the development of novel drug delivery systems that are more effective and stable than current formulations (Nguyen et al., 2017).

Mechanism of Action

Target of Action

Esomeprazole magnesium, also known as Omeprazole magnesium, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The action of esomeprazole affects the biochemical pathway of gastric acid production. By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step of gastric acid production, thereby reducing the amount of acid secreted into the stomach .

Pharmacokinetics

Upon oral administration, esomeprazole is rapidly absorbed in the gastrointestinal tract . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . Esomeprazole is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .

Result of Action

The primary result of esomeprazole’s action is the suppression of gastric acid secretion . This leads to effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with excessive acid production . It is used to treat conditions like gastroesophageal reflux disease (GERD), reduce the risk of NSAID associated gastric ulcers, eradicate H. pylori, and treat conditions causing gastric acid hypersecretion .

Action Environment

The action of esomeprazole can be influenced by environmental factors such as the patient’s diet (fasting or fed conditions) and the presence of other drugs . For instance, the pharmacokinetics of esomeprazole can vary under fasting and fed conditions . Additionally, the co-administration of esomeprazole with certain antibiotics for the treatment of H. pylori infections can affect its efficacy .

Safety and Hazards

Esomeprazole magnesium should be handled with care to avoid dust formation and contact with skin and eyes . It has been reported that esomeprazole can cause kidney problems and diarrhea may be a sign of a new infection . Long term use of this compound has been associated with possible adverse effects, including increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Biochemical Analysis

Biochemical Properties

Esomeprazole magnesium exerts its effects by preventing the final step in gastric acid production. It does this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction inhibits both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the environment of the stomach and the functioning of other cells within the gastrointestinal tract . It also impacts cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects are complex and depend on the context .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the (H+, K+)-ATPase enzyme, an essential component in the final step of gastric acid production . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of the antisecretory effect of this compound persists longer than 24 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the drug’s antisecretory effect persists longer than 24 hours due to its irreversible binding to the (H+, K+)-ATPase enzyme . Additionally, studies have shown that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, studies in dogs determined that serum gastric levels were significantly higher in patients treated with PPIs compared to a control group

Metabolic Pathways

This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system . The major part of Esomeprazole’s metabolism is dependent upon the CYP2C19 isoenzyme, which forms the hydroxy and desmethyl metabolites .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the context. For instance, this compound binds to the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells This suggests that the drug localizes to the areas of cells where this enzyme is present

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Esomeprazole magnesium involves the conversion of omeprazole to its S-enantiomer, which is then reacted with magnesium oxide to form Esomeprazole magnesium.", "Starting Materials": [ "Omeprazole", "Magnesium oxide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Omeprazole is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "The hydrochloride salt is then reacted with sodium hydroxide to form the free base.", "The free base is resolved using chiral chromatography to obtain the S-enantiomer.", "The S-enantiomer is then reacted with magnesium oxide in the presence of a solvent such as ethyl acetate to form Esomeprazole magnesium.", "The product is then purified using recrystallization with a solvent such as methanol and dried to obtain the final product." ] }

CAS RN

95382-33-5

Molecular Formula

C34H36MgN6O6S2

Molecular Weight

713.1 g/mol

IUPAC Name

magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2

InChI Key

KWORUUGOSLYAGD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]

Pictograms

Irritant

synonyms

(T-4)-Bis[5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolato]magnesium;  5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleMagnesium Complex;  Magnesium Omeprazole; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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